REACTION_CXSMILES
|
[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([C:10]([O:12]C)=[O:11])=[CH:9][C:4]=2[CH:3]=[CH:2]1.[Br:14]Br.C([O-])(O)=O.[Na+].C([O-])([O-])=O.[K+].[K+]>C(Cl)Cl>[Br:14][C:3]1[C:4]2[CH:9]=[C:8]([C:10]([OH:12])=[O:11])[CH:7]=[CH:6][C:5]=2[O:1][CH:2]=1 |f:2.3,4.5.6|
|
Name
|
|
Quantity
|
667 mg
|
Type
|
reactant
|
Smiles
|
O1C=CC2=C1C=CC(=C2)C(=O)OC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
3.15 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction is stirred gently for 2 h at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction is stirred vigorously for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the layers are separated
|
Type
|
CONCENTRATION
|
Details
|
the organic layer is concentrated in vacuo to an amber oil
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in 30 ml EtOH
|
Type
|
STIRRING
|
Details
|
the reaction is stirred vigorously overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The insoluble material is removed by filtration
|
Type
|
ADDITION
|
Details
|
the filtrate is diluted with 3 ml 3N NaOH
|
Type
|
STIRRING
|
Details
|
the mixture is stirred 3 h at RT
|
Duration
|
3 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture is concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in 10 ml H2O
|
Type
|
CUSTOM
|
Details
|
The precipitate is collected
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
is dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=COC2=C1C=C(C=C2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 880 mg | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |